![molecular formula C69H108N20O21 B14755915 [Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)
[Ala113]-MBP (104-118) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Ala113]-MBP (104-118) acetate is a synthetic peptide compound. It is a modified form of the myelin basic protein (MBP) fragment, specifically the amino acid sequence from positions 104 to 118, with an alanine substitution at position 113. This compound is often used in scientific research to study the properties and functions of myelin basic protein, which is a crucial component of the myelin sheath in the nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ala113]-MBP (104-118) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and accuracy of the peptide sequence.
化学反应分析
Types of Reactions
[Ala113]-MBP (104-118) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acids within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution reactions: Typically involve the use of protected amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiol groups.
科学研究应用
[Ala113]-MBP (104-118) acetate has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis methods and peptide-protein interactions.
Biology: Helps in understanding the role of myelin basic protein in the nervous system and its involvement in diseases like multiple sclerosis.
Medicine: Investigated for its potential therapeutic effects in demyelinating diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting myelin-related disorders.
作用机制
The mechanism of action of [Ala113]-MBP (104-118) acetate involves its interaction with myelin basic protein receptors and other molecular targets in the nervous system. It can modulate immune responses and influence the stability and integrity of the myelin sheath. The pathways involved include signal transduction mechanisms that regulate myelin formation and maintenance.
相似化合物的比较
Similar Compounds
[Ala113]-MBP (104-118): The non-acetate form of the peptide.
MBP (104-118): The unmodified form of the peptide without the alanine substitution.
Other MBP fragments: Various fragments of myelin basic protein used in research.
Uniqueness
[Ala113]-MBP (104-118) acetate is unique due to its specific alanine substitution at position 113 and the acetate modification. These changes can alter the peptide’s properties, making it a valuable tool for studying the structure-function relationships of myelin basic protein and its role in the nervous system.
属性
分子式 |
C69H108N20O21 |
|---|---|
分子量 |
1553.7 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C67H104N20O19.C2H4O2/c1-35(2)23-45(81-55(94)31-75-58(97)44(20-14-22-72-67(70)71)80-54(93)30-74-57(96)43(19-12-13-21-68)79-52(91)27-69)60(99)86-50(33-89)64(103)83-46(24-36(3)4)61(100)85-49(32-88)63(102)78-37(5)56(95)82-47(25-39-15-8-7-9-16-39)62(101)87-51(34-90)65(104)84-48(26-40-28-73-42-18-11-10-17-41(40)42)59(98)76-29-53(92)77-38(6)66(105)106;1-2(3)4/h7-11,15-18,28,35-38,43-51,73,88-90H,12-14,19-27,29-34,68-69H2,1-6H3,(H,74,96)(H,75,97)(H,76,98)(H,77,92)(H,78,102)(H,79,91)(H,80,93)(H,81,94)(H,82,95)(H,83,103)(H,84,104)(H,85,100)(H,86,99)(H,87,101)(H,105,106)(H4,70,71,72);1H3,(H,3,4)/t37-,38-,43-,44-,45-,46-,47-,48-,49-,50-,51-;/m0./s1 |
InChI 键 |
AQUHUDPJNQCXBZ-QDZOGIIMSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN.CC(=O)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
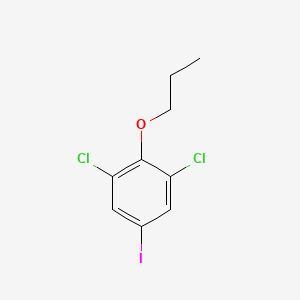
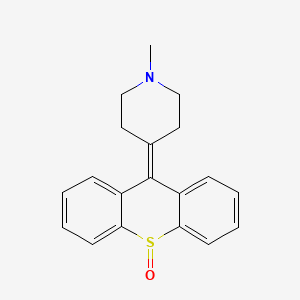


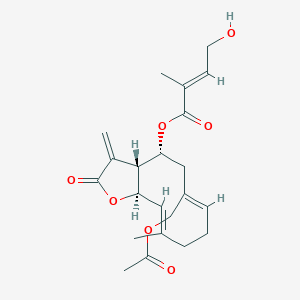
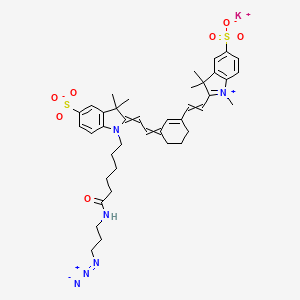
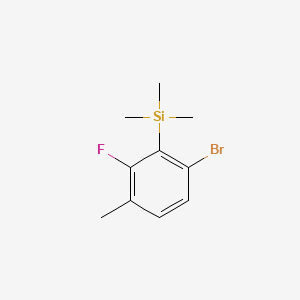
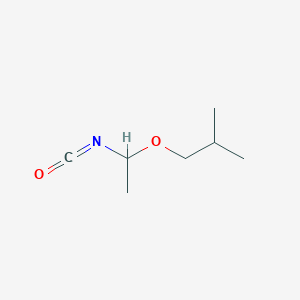
![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
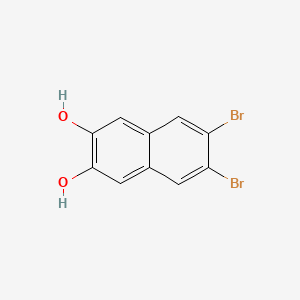
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)

